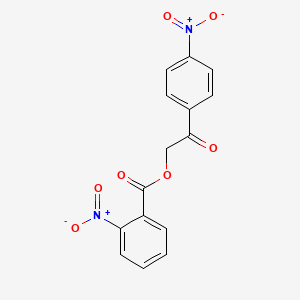

2-(4-Nitrophenyl)-2-oxoethyl 2-nitrobenzoate

Description

2-(4-Nitrophenyl)-2-oxoethyl 2-nitrobenzoate is an ester derivative featuring a 4-nitrophenyl ketone group linked via an oxoethyl bridge to a 2-nitrobenzoate moiety. Its molecular formula is C₁₅H₁₀N₂O₇ (molecular weight: 342.25 g/mol).

Properties

Molecular Formula |

C15H10N2O7 |

|---|---|

Molecular Weight |

330.25 g/mol |

IUPAC Name |

[2-(4-nitrophenyl)-2-oxoethyl] 2-nitrobenzoate |

InChI |

InChI=1S/C15H10N2O7/c18-14(10-5-7-11(8-6-10)16(20)21)9-24-15(19)12-3-1-2-4-13(12)17(22)23/h1-8H,9H2 |

InChI Key |

VBPRAFKJIWDKEP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 2-nitrobenzoate typically involves the esterification of 2-nitrobenzoic acid with 2-(4-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-2-oxoethyl 2-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.

Major Products Formed

Reduction: 2-(4-Aminophenyl)-2-oxoethyl 2-aminobenzoate.

Substitution: 2-(4-Substituted phenyl)-2-oxoethyl 2-substituted benzoate.

Hydrolysis: 2-nitrobenzoic acid and 2-(4-nitrophenyl)-2-oxoethanol.

Scientific Research Applications

2-(4-Nitrophenyl)-2-oxoethyl 2-nitrobenzoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Employed in studies involving enzyme inhibition and protein labeling due to its reactive nitro groups.

Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 2-nitrobenzoate involves its interaction with biological molecules through its nitro groups. These groups can undergo reduction to form reactive intermediates that can covalently modify proteins and enzymes. The compound’s ability to participate in nucleophilic aromatic substitution reactions also allows it to form stable adducts with nucleophilic sites on biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the phenyl and benzoate groups significantly alter properties such as melting point, solubility, and spectroscopic characteristics. Below is a comparative analysis of key derivatives:

Table 1: Comparative Data for 2-(4-Nitrophenyl)-2-oxoethyl 2-nitrobenzoate and Analogues

Key Observations:

Electronic Effects : The ortho-nitro group on the benzoate in the target compound introduces steric hindrance and electron withdrawal, contrasting with the para-nitro isomer (), which may exhibit different reactivity in nucleophilic substitution reactions.

Crystal Packing : Compounds with benzofuran () or picolinate () substituents form distinct supramolecular architectures via C–H···O hydrogen bonds or π-π interactions, unlike the target compound, whose crystal structure remains unreported in the provided evidence.

Biological Activity

2-(4-Nitrophenyl)-2-oxoethyl 2-nitrobenzoate is a nitrobenzoate-derived compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on cellular processes, and implications for drug development.

- Molecular Formula : C16H14N2O5

- Molecular Weight : 302.29 g/mol

- IUPAC Name : 2-(4-nitrophenyl)-2-oxoethyl 2-nitrobenzoate

The biological activity of 2-(4-Nitrophenyl)-2-oxoethyl 2-nitrobenzoate is primarily attributed to its interaction with various molecular targets involved in critical cellular processes. It is believed to exert its effects through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes, thereby disrupting metabolic pathways essential for cell proliferation and survival.

- Modulation of Signaling Pathways : It can interfere with signaling cascades, particularly those related to angiogenesis and inflammation, which are crucial in cancer progression.

- Induction of Apoptosis : Evidence suggests that nitrobenzoate derivatives can induce programmed cell death in cancer cells, enhancing their potential as anticancer agents.

Anticancer Properties

Research indicates that compounds similar to 2-(4-Nitrophenyl)-2-oxoethyl 2-nitrobenzoate exhibit significant anticancer activity. For instance, studies have shown that nitrobenzoate derivatives can suppress tumor growth by inhibiting angiogenesis and inducing apoptosis in various cancer cell lines .

Anti-inflammatory Effects

Nitrobenzoate compounds have been reported to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. They may inhibit the expression of pro-inflammatory cytokines and enzymes involved in inflammation .

Antimicrobial Activity

Some studies suggest that nitrobenzoate derivatives exhibit antimicrobial properties, providing a basis for their use in developing new antibiotics .

Case Studies

-

Zebrafish Model for Angiogenesis

A study utilized zebrafish embryos to evaluate the effects of a nitrobenzoate-derived compound similar to 2-(4-Nitrophenyl)-2-oxoethyl 2-nitrobenzoate on vascular development. The results demonstrated that treatment led to reduced intersegmental vessel growth and impaired endothelial cell migration, indicating the compound's potential as an antiangiogenic agent . -

Inhibition of Tumor Cell Proliferation

In vitro studies have shown that compounds related to 2-(4-Nitrophenyl)-2-oxoethyl 2-nitrobenzoate can significantly inhibit the proliferation of various cancer cell lines, suggesting their utility in cancer therapy .

Data Table: Biological Activities of Nitrobenzoate Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.